

Mephosfolan: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Mephosfolan*

Cat. No.: *B1676276*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

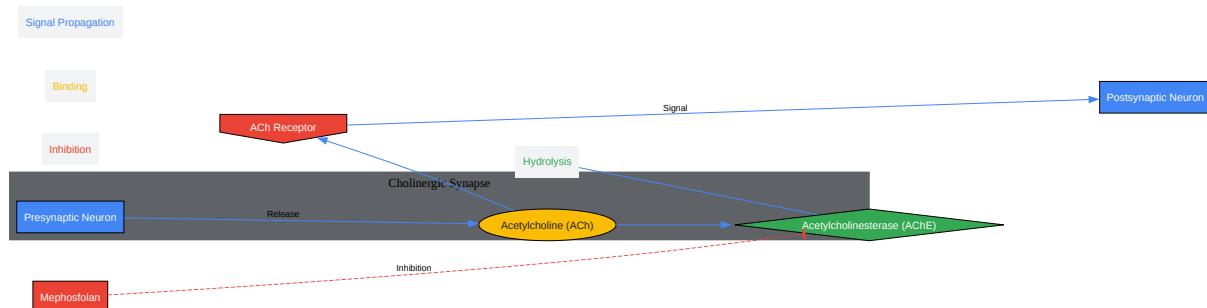
Mephosfolan is an organophosphate insecticide and acaricide recognized for its systemic activity against a range of agricultural pests.^[1] As a potent cholinesterase inhibitor, it has been utilized to control insects and mites on various crops.^[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and toxicological profile of **Mephosfolan**, intended to serve as a foundational resource for research and development professionals.

Chemical Structure and Identification

Mephosfolan, a yellow to amber liquid, possesses a distinct phosphoramidate structure.^{[2][3]} Its chemical identity is defined by the following identifiers:

- IUPAC Name: (E)-N-diethoxyphosphoryl-4-methyl-1,3-dithiolan-2-imine^[3]
- CAS Number: 950-10-7^[3]
- Molecular Formula: C₈H₁₆NO₃PS₂^[3]
- Molecular Weight: 269.32 g/mol ^{[4][5]}
- Canonical SMILES: CCOP(=O)(N=C1SCC(S1)C)OCC
- InChI Key: LTQSAUHRSCMPLD-UHFFFAOYSA-N

Physicochemical Properties


The physical and chemical characteristics of **Mephosfolan** are summarized in the table below, providing essential data for experimental design and environmental fate assessment.

Property	Value	Reference
Physical State	Yellow to amber liquid	[2][3]
Boiling Point	120 °C at 0.001 mmHg	[2][6]
Density	1.539 g/cm ³ at 26 °C	[2][5]
Solubility in Water	57 g/kg at 25 °C	[3]
Solubility in Organic Solvents	Soluble in acetone, ethanol, benzene, xylene, and toluene.	[3]
Vapor Pressure	0 mmHg at 25°C	[2]
Refractive Index	1.5354 at 26 °C (589.3 nm)	[2]
Stability	Stable at neutral pH; hydrolyzed by acid or alkali.	[7]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mode of action of **Mephosfolan** is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is critical for the termination of nerve impulses in cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (ACh).

By inhibiting AChE, **Mephosfolan** causes an accumulation of ACh in the synaptic cleft.[8] This leads to the hyperstimulation of nicotinic and muscarinic receptors, resulting in continuous nerve signaling, paralysis, and ultimately, the death of the insect.[7][8]

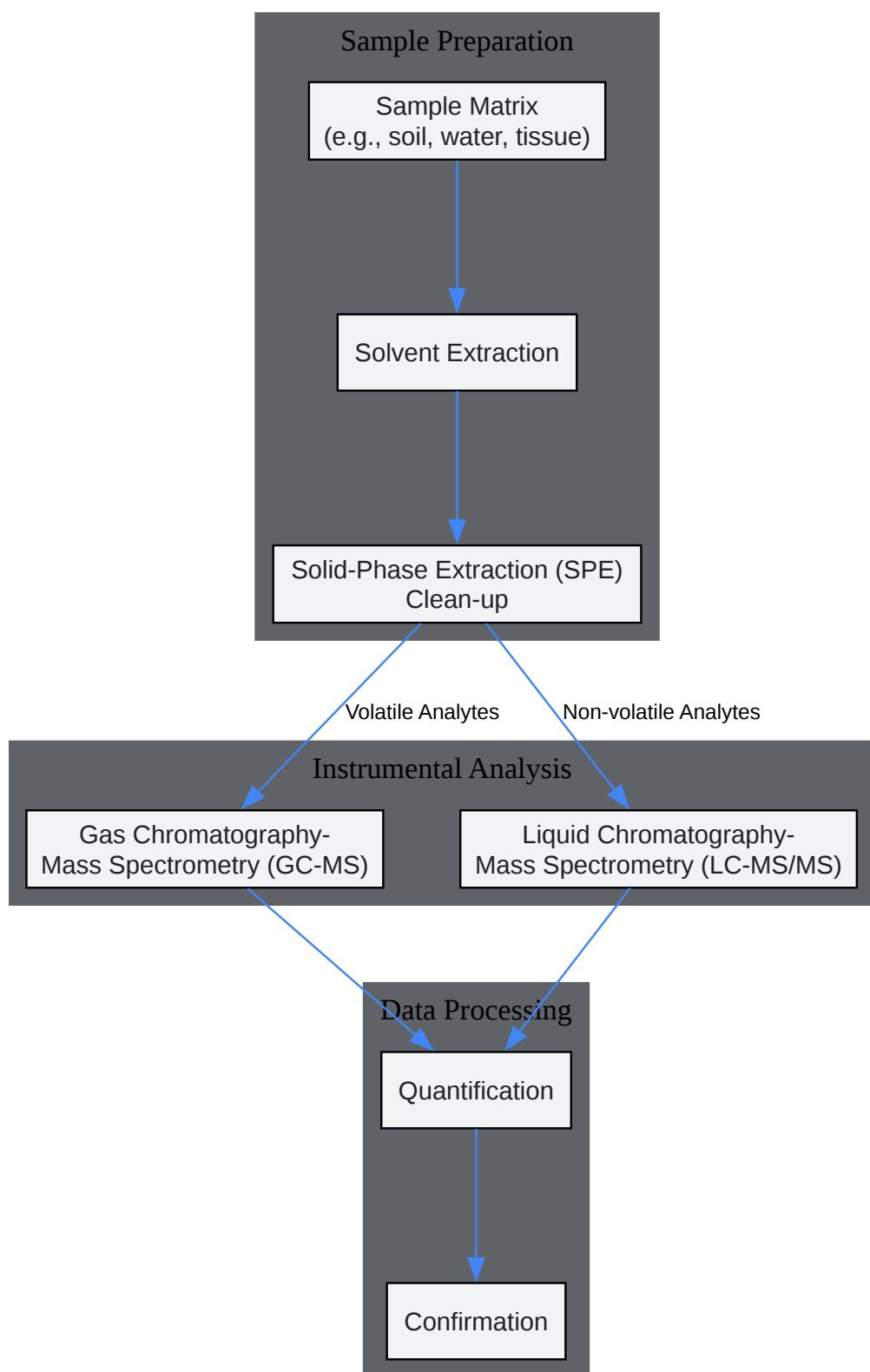
[Click to download full resolution via product page](#)

Mechanism of Acetylcholinesterase Inhibition by Mephosfolan.

Experimental Protocols

Synthesis

The commercial synthesis of **Mephosfolan** involves a multi-step chemical process.[2] A general overview of the synthesis is as follows:


- Formation of Diethyl Phosphorochloridate: This intermediate is a key precursor in the synthesis.
- Reaction with a Dithiolan-based Imine: The diethyl phosphorochloridate is reacted with a 2-imino-4-methyl-1,3-dithiolane.[3]

- Controlled Reaction Conditions: The reaction requires precise control of temperature and pH to facilitate the formation of the active **Mephosfolan** molecule.[2]

Analytical Methods

Several analytical techniques are employed for the detection and quantification of **Mephosfolan** residues in various matrices.

- Gas-Liquid Chromatography (GLC): A common method for the analysis of **Mephosfolan** residues.[3]
- High-Performance Liquid Chromatography (HPLC): Also utilized for residue analysis.[3]
- Thin-Layer Chromatography (TLC): A sequential TLC method has been developed for the analysis of **Mephosfolan** and its metabolites.[4] This method uses a primary solvent system of 2-butanone-1-butanol-water (9:3:1) followed by a secondary system of acetonitrile-n-hexane-benzene-acetic acid (80:40:40:1).[4]

[Click to download full resolution via product page](#)

*A general workflow for the analysis of **Mephosfolan** residues.*

Toxicology and Environmental Fate

Mammalian Toxicity

Mephosfolan is classified as a highly toxic compound.[\[1\]](#) The available acute toxicity data is presented below.

Species	Route	LD ₅₀	Reference
Japanese Quail (<i>Coturnix coturnix japonica</i>)	Oral	12.8 mg/kg	[3]

Exposure to **Mephosfolan** can lead to symptoms characteristic of cholinesterase inhibition, including sweating, blurred vision, dizziness, muscle spasms, and in severe cases, seizures and coma.[\[3\]](#)

Metabolism

The metabolic fate of **Mephosfolan** has been studied in plants and aquatic organisms. In cotton plants, a significant portion of the applied **Mephosfolan** remains unchanged after several weeks.[\[3\]](#) Identified metabolites include a hydroxymethyl derivative and thiocyanate, which are found as glucosides.[\[3\]](#) In a rice paddy environment, **Mephosfolan** is assimilated and degraded by rice plants and metabolized by fish into thiocyanate and other polar metabolites.[\[9\]](#)

Environmental Fate

Mephosfolan's persistence in the environment is influenced by soil and water conditions.

- **Soil:** The degradation of **Mephosfolan** in soil can be accelerated by prior exposure, suggesting microbial adaptation.[\[3\]](#) In one study, over 95% of **Mephosfolan** degraded in previously treated soil within 8 weeks, compared to 23-35% in untreated soil.[\[3\]](#)
- **Water:** **Mephosfolan** is stable in neutral water but is hydrolyzed under acidic (pH < 2) and alkaline (pH > 9) conditions.[\[3\]](#) It is also subject to photodegradation in aqueous environments.[\[3\]](#)

Conclusion

Mephosfolan is a potent organophosphate insecticide with a well-defined mechanism of action centered on the inhibition of acetylcholinesterase. Its physicochemical properties and toxicological profile necessitate careful handling and a thorough understanding of its environmental behavior. This guide provides a foundational repository of technical information to support further research into its efficacy, safety, and potential applications in a controlled and informed manner.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 950-10-7,MEPHOSFOLAN | lookchem [lookchem.com]
- 2. Mephosfolan (Ref: ENT 25991) [sitem.herts.ac.uk]
- 3. Mephosfolan | C8H16NO3PS2 | CID 9568069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. fda.gov [fda.gov]
- 6. US9125412B2 - Stable insecticide compositions and methods for producing same - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosfolan | C7H14NO3PS2 | CID 13689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Mephosfolan: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1676276#mephosfolan-chemical-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com